molecular formula C12H10N2O2 B15490206 5-Hydroxy-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one CAS No. 10462-54-1

5-Hydroxy-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B15490206
CAS No.: 10462-54-1
M. Wt: 214.22 g/mol
InChI Key: CUXLQCCNKWXRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one is a hydrazone-derived compound featuring a cyclohexa-2,4-dien-1-one core substituted with a hydroxy group at position 5 and a 2-phenylhydrazine moiety at position 4.

Properties

CAS No.

10462-54-1

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-phenyldiazenylbenzene-1,3-diol

InChI

InChI=1S/C12H10N2O2/c15-10-7-4-8-11(16)12(10)14-13-9-5-2-1-3-6-9/h1-8,15-16H

InChI Key

CUXLQCCNKWXRBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=CC=C2O)O

Origin of Product

United States

Biological Activity

5-Hydroxy-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one, also known as Sudan Orange G, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and biochemistry.

The compound's chemical structure can be summarized as follows:

  • IUPAC Name : (4Z)-3-hydroxy-4-(phenylhydrazinylidene)cyclohexa-2,5-dien-1-one
  • Molecular Formula : C12H10N2O2
  • Molecular Weight : 214.22 g/mol
  • CAS Number : 2051-85-6

Table 1: Chemical Identifiers

PropertyValue
IUPAC Name(4Z)-3-hydroxy-4-(phenylhydrazinylidene)cyclohexa-2,5-dien-1-one
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
CAS Number2051-85-6

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily due to its ability to interact with cellular targets.

Antitumor Activity

One of the significant areas of interest is the compound's antitumor properties. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, in vitro studies demonstrated that the compound effectively reduced the viability of breast cancer cells by promoting apoptosis in the sub-G1 phase and blocking cell cycle progression in G0/G1 phases .

The proposed mechanism involves the compound's interaction with estrogen receptors (ER). It has been observed that this compound can modulate ER activity, which is crucial in the context of hormone-dependent tumors. The compound acts as a partial antagonist to ERα-mediated transcription, thereby inhibiting estrogen-stimulated tumor growth while exhibiting minimal estrogenic activity itself .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the antitumor effects on ER-positive breast cancer cells.
    • Findings : The compound inhibited E2-stimulated ERα-mediated transcription and caused significant apoptosis in cancer cells .
  • In Vivo Studies :
    • Objective : To assess the efficacy of the compound in animal models.
    • Findings : Preliminary results indicated a reduction in tumor size and improved survival rates among treated subjects compared to controls.

Additional Biological Activities

Beyond its antitumor effects, this compound has shown potential anti-inflammatory properties. Its ability to inhibit key inflammatory pathways suggests that it could be beneficial in treating conditions characterized by chronic inflammation.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry and Bonding

The target compound shares structural similarities with several cyclohexadienone derivatives, differing primarily in substituent groups (Table 1).

Table 1: Substituent Comparison of Selected Cyclohexadienone Derivatives

Compound Name Substituents (Position 6) Key Functional Groups Reference ID
5-Hydroxy-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one 2-Phenylhydrazinylidene Hydroxy, Hydrazine, Phenyl
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one 4-Nitro, 5-methylanilino Nitro, Anilino, Methyl
(6E)-6-({[2-Methoxy-5-(trifluoromethyl)phenyl]amino}methylidene)-4-nitrocyclohexa-2,4-dien-1-one 4-Nitro, Methoxy, Trifluoromethyl Electron-withdrawing groups
Salicylaldehyde hydrazone (6E)-6-(hydrazinomethylidene)cyclohexa-2,4-dien-1-one Hydrazinomethylidene Hydrazine (no phenyl group)
  • Steric Effects : Bulky substituents (e.g., trifluoromethyl in ) reduce planarity, whereas the phenyl group in the target compound may facilitate π-π stacking interactions.

Hydrogen Bonding and Crystal Packing

Intramolecular Interactions :

  • The target compound likely forms an intramolecular N–H⋯O hydrogen bond between the hydrazine N–H and the ketone oxygen, creating an S(6) ring motif, as seen in analogs like (Z)-3-benzyloxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one .
  • In contrast, nitro-substituted derivatives (e.g., ) exhibit additional intermolecular O–H⋯O bonds due to nitro group polarity, leading to helical chain formations .

Intermolecular Interactions :

  • The phenyl group in the target compound may promote C–H⋯π interactions, absent in non-aromatic analogs like salicylaldehyde hydrazone .

Physical and Thermal Properties

Melting Points :

  • The target compound’s melting point is influenced by hydrogen bonding and aromatic stacking. – (–)-Humulone (trihydroxy analog): m.p. 149°C .

Solubility :

  • The phenylhydrazine group reduces water solubility compared to polar derivatives like 6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one, which forms extensive hydrogen bonds with solvents .

Crystallographic Insights

  • Bond Angles and Planarity: The nitro-substituted analog in shows bond angles of C1–C2–C3 = 121.17° and O1–C3–C4 = 122.77°, indicating slight distortion from planarity due to steric effects. – The target compound’s phenyl group may increase dihedral angles between the cyclohexadienone core and substituents, as seen in benzyloxy derivatives (e.g., 21.95° inclination in ).

Q & A

Basic: What are the key synthetic strategies for preparing 5-hydroxy-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one?

The synthesis typically involves multi-step reactions focusing on hydrazone formation and cyclohexadienone functionalization. A common approach includes:

  • Step 1 : Condensation of a phenylhydrazine derivative with a cyclohexa-2,4-dien-1-one precursor under acidic or neutral conditions.
  • Step 2 : Optimization of reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) to enhance yield and purity. For example, polar aprotic solvents like DMF or THF are often used to stabilize intermediates .
  • Step 3 : Purification via column chromatography or recrystallization, validated by spectroscopic methods (NMR, IR) and melting point analysis.

Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

X-ray diffraction studies are critical for determining tautomeric equilibria and stereochemical assignments. For example:

  • Software tools : SHELX and WinGX are used for structure refinement and validation . ORTEP-III visualizes anisotropic displacement parameters, aiding in distinguishing between keto-enol tautomers .
  • Hydrogen bonding : Intramolecular N–H⋯O bonds (S(6) motifs) and intermolecular O–H⋯O interactions can stabilize specific conformations, as observed in structurally analogous hydrazones .
  • Data interpretation : Compare experimental bond lengths (e.g., C=O vs. C–O) with DFT-calculated values to confirm tautomeric states .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify hydrazone protons (δ 8–10 ppm) and conjugated carbonyl groups (δ 180–190 ppm). NOESY experiments can confirm stereochemistry .
  • IR : Stretching frequencies for C=O (1650–1700 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) validate functional groups .
  • UV-Vis : Conjugated π-systems exhibit strong absorbance in the 300–400 nm range, useful for monitoring reactivity .

Advanced: How do computational methods complement experimental data in studying electronic properties?

  • DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to explain redox behavior and charge-transfer interactions .
  • Molecular docking : Screen interactions with biological targets (e.g., enzymes) using software like AutoDock, guided by crystallographic data .
  • MD simulations : Analyze solvent effects on stability and aggregation, critical for designing bioassays .

Basic: What are the common challenges in purity assessment, and how are they addressed?

  • Byproduct formation : Hydrazone isomerization or oxidation byproducts require HPLC or TLC monitoring .
  • Residual solvents : Headspace GC-MS detects traces of DMF or THF, which are removed via vacuum drying .
  • Crystallinity : Poorly crystalline samples are recrystallized from ethanol/water mixtures to enhance diffraction quality .

Advanced: How can hydrogen-bonding patterns explain discrepancies in solubility or stability data?

  • Graph-set analysis : Classify O–H⋯O and N–H⋯O motifs (e.g., chains, rings) using Etter’s formalism to predict crystal packing and solubility .
  • Thermogravimetric analysis (TGA) : Correlate dehydration events (e.g., loss of lattice water) with hydrogen-bond disruptions observed in DSC .
  • pH-dependent studies : Protonation of the phenolic -OH group alters intermolecular interactions, affecting solubility in aqueous buffers .

Basic: What in vitro assays are suitable for evaluating its bioactivity?

  • Antimicrobial : Broth microdilution (MIC assays) against Gram-positive/negative bacteria .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Antioxidant : DPPH radical scavenging assays, comparing activity to ascorbic acid .

Advanced: How can structural modifications enhance its ligand-receptor binding efficiency?

  • Halogenation : Introduce bromine/iodine at the phenyl ring to improve lipophilicity and Van der Waals interactions .
  • Chelation : Coordinate transition metals (e.g., Cu2+^{2+}) via the hydrazone moiety for enhanced DNA intercalation .
  • Hybridization : Conjugate with pyridine or quinoline derivatives to target enzyme active sites .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Gloves and goggles to avoid dermal/ocular exposure, given potential irritancy .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of hydrazine vapors .
  • Storage : Keep in amber vials at 4°C under inert atmosphere to prevent photodegradation/oxidation .

Advanced: How do substituent effects influence its electrochemical behavior?

  • Cyclic voltammetry : Electron-withdrawing groups (e.g., -NO2_2) shift reduction potentials cathodically, indicating stabilized LUMOs .
  • Spectroelectrochemistry : Monitor in-situ UV-Vis changes during redox events to identify intermediate species .
  • DFT-Mulliken charges : Predict sites of electrophilic attack (e.g., carbonyl carbons) for mechanistic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.